Ethyl morpholine-3-carboxylate hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 195.65 g/mol. This compound is a derivative of morpholine, characterized by its heterocyclic amine structure that contains both amine and ether functional groups. Ethyl morpholine-3-carboxylate hydrochloride is primarily used in organic synthesis and various scientific research applications, including biochemical studies and industrial production processes .
Ethyl morpholine-3-carboxylate hydrochloride is classified as a chemical reagent and intermediate in the synthesis of other compounds. It is available from various suppliers, including Matrix Scientific and VWR, where it is sold in different purities (≥90%) and quantities. The compound is considered an irritant, necessitating careful handling during laboratory procedures .
The synthesis of ethyl morpholine-3-carboxylate hydrochloride can be achieved through several methods:
These methods are optimized for high yield and purity, often incorporating advanced catalytic systems and controlled reaction conditions .
Ethyl morpholine-3-carboxylate hydrochloride can participate in various chemical reactions:
Common reagents involved in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The specific products formed depend on the chosen reagents and reaction conditions .
The mechanism of action for ethyl morpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets within biological systems. It may function as either an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The exact mechanism varies based on the application context, such as enzyme interactions or metabolic studies .
The compound's properties make it suitable for various applications in organic chemistry and biochemistry .
Ethyl morpholine-3-carboxylate hydrochloride has a broad range of applications across different scientific fields:
Due to its versatility, ethyl morpholine-3-carboxylate hydrochloride continues to be an important compound in both academic research and industrial applications .
The evolution of morpholine derivatives as synthetic building blocks dates to mid-20th century investigations into nitrogen-oxygen heterocycles. Early synthetic routes relied primarily on the dehydration of diethanolamine derivatives under acidic conditions, yielding the basic morpholine scaffold. However, these methods offered limited regiocontrol for specific substitutions. The functionalization of morpholine at the 3-position presented particular challenges due to competing reactivity patterns and the need for stereoselective synthesis. Initial approaches to compounds like EMCH suffered from low yields (15-30%) and required extensive purification, significantly hampering research applications [4].
The development of EMCH synthesis reflects broader advances in heterocyclic chemistry. By the 1980s-1990s, improved N-alkylation methods using protected intermediates emerged, enhancing regiocontrol under milder conditions while increasing yields to 30-50%. The introduction of chiral pool strategies—employing naturally occurring chiral precursors such as amino acids—marked a significant turning point for accessing enantiomerically pure morpholine derivatives. This period also saw the implementation of chromatographic purification techniques that enabled the separation of stereoisomers critical for pharmaceutical applications [4].
The current synthetic landscape (2010s-present) features catalytic asymmetric methods achieving 70-85% yields through optimized reaction engineering. Continuous flow processing represents another industrial advancement, offering improved heat transfer and safety profiles for hazardous intermediates. These technological developments have transformed EMCH from a chemical curiosity to a commercially accessible building block, as evidenced by its current availability in research quantities (e.g., 100mg packages of enantiomerically pure material) [2] [4].
Table 1: Evolution of EMCH Synthetic Methods
Time Period | Synthetic Approach | Key Advancements | Typical Yield |
---|---|---|---|
1950s-1970s | Diethanolamine dehydration + sequential functionalization | Basic morpholine scaffold access | 15-30% |
1980s-1990s | Improved N-alkylation with protected intermediates | Better regiocontrol, milder conditions | 30-50% |
2000s-2010s | Convergent synthesis using preformed building blocks | Fewer steps, enhanced stereoselectivity | 50-70% |
2010s-Present | Catalytic asymmetric methods + flow chemistry | High efficiency, green chemistry principles | 70-85% |
The stereochemistry of morpholine derivatives profoundly influences their biological activity and pharmaceutical utility. EMCH exists as enantiomeric pairs designated (R) and (S), each exhibiting distinct interactions with biological targets. The compound's significance stems from its dual functionality: the tertiary nitrogen facilitates hydrogen bonding and protonation state modulation, while the ester group provides a handle for further chemical transformation. This combination creates a versatile chiral template for drug design, particularly for central nervous system targets and enzyme inhibitors where stereoselective binding is critical .
Malhotra's landmark study demonstrated the application of chiral morpholines in asymmetric synthesis, achieving up to 98% enantiomeric excess (ee) in diethylzinc additions to aldehydes. When used at 15 mol% in toluene at 20°C, morpholine-based ligands directed the formation of (R)-alcohols with excellent selectivity. The observed enantioselectivity was rationalized through a transition state involving re-face attack on the aldehyde, showcasing the scaffold's ability to control stereochemistry in pharmaceutically relevant transformations .
Table 2: Enantioselectivity in Diethylzinc Additions Catalyzed by Chiral Morpholine Derivatives
Aldehyde Substrate | Yield (%) | ee (%) | Configuration |
---|---|---|---|
o-Methoxybenzaldehyde | 76 | 98 | (R)-(+) |
Benzaldehyde | 68 | 81 | (R)-(+) |
Cyclohexanecarboxaldehyde | 55 | 93 | (R)-(+) |
(E)-Cinnamaldehyde | 69 | 75 | (R)-(+) |
o-Chlorobenzaldehyde | 68 | 73 | (R)-(+) |
The morpholine scaffold has demonstrated particular value in antiviral development, as evidenced by its incorporation into second-generation nonnucleoside reverse transcriptase inhibitors. The DuPont research group achieved 94% ee in the lithium cyclopropylacetylide addition to ketimine 18 using a morpholine-derived ligand, with recrystallization improving this to 99.6% ee. This level of stereocontrol directly translated to enhanced biological activity against HIV, illustrating the therapeutic relevance of chiral morpholine building blocks .
Despite significant advances, several knowledge gaps persist in EMCH research. A primary objective involves developing more sustainable synthetic routes that minimize hazardous reagents while maintaining stereoselectivity. Current industrial processes still employ ethyl halides or diethyl sulfate as ethylating agents, presenting environmental and safety concerns. Research aims to identify greener alternatives such as catalytic transfer ethylation or bio-catalytic approaches that could improve the compound's synthetic accessibility [4].
The structure-activity relationship profile of EMCH derivatives remains incompletely mapped, particularly regarding stereospecific effects on biological targets. While preliminary studies indicate the morpholine ring enhances blood-brain barrier penetration, systematic investigations comparing (R)- and (S)-enantiomers across biological assays are lacking. This gap impedes rational design of derivatives for specific therapeutic applications. Current research objectives focus on establishing comprehensive pharmacological profiles for both enantiomers to guide future drug development efforts .
Another significant knowledge gap involves the development of robust catalytic systems for asymmetric synthesis that avoid stoichiometric chiral auxiliaries. While the chiral pool approach using ephedrine derivatives has proven effective, research seeks transition metal catalysts or organocatalysts that could provide comparable enantioselectivity with reduced cost and complexity. Recent advances in copper-catalyzed asymmetric amination show promise but require further optimization for industrial-scale EMCH production [4].
Table 3: Key Research Objectives and Current Challenges in EMCH Chemistry
Research Objective | Current Challenge | Emerging Approaches |
---|---|---|
Sustainable synthesis | Hazardous ethylating agents | Catalytic transfer ethylation; biocatalysis |
Stereospecific SAR profiling | Limited enantiomer-selective bioactivity data | High-throughput chiral screening platforms |
Catalytic asymmetric synthesis | Cost of chiral auxiliaries | Copper-catalyzed asymmetric amination |
Polypharmacology exploration | Single-target focus in existing studies | Computational target prediction models |
Solid-state stability | Hygroscopicity of hydrochloride salt | Co-crystal engineering approaches |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0